Cas no 1062197-07-2 (6-chloro-3-(hydroxyimino)methylpyridin-2-amine hydrochloride)
6-chloro-3-(hydroxyimino)methylpyridin-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-amino-6-chloro-3-Pyridinecarboxaldehyde oxime hydrochloride
- 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride
- 6-chloro-3-(hydroxyimino)methylpyridin-2-amine hydrochloride
- EN300-176527
- 6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride
- SCHEMBL1514000
- 1062197-07-2
- 6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-aminehydrochloride
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- Inchi: 1S/C6H6ClN3O.ClH/c7-5-2-1-4(3-9-11)6(8)10-5;/h1-3,11H,(H2,8,10);1H/b9-3+;
- InChI Key: WUWOHJDXNWVPIB-JSGFVSQVSA-N
- SMILES: ClC1=CC=C(/C=N/O)C(N)=N1.Cl
Computed Properties
- Exact Mass: 206.9966172g/mol
- Monoisotopic Mass: 206.9966172g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.5Ų
6-chloro-3-(hydroxyimino)methylpyridin-2-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-176527-0.05g |
6-chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride |
1062197-07-2 | 0.05g |
$647.0 | 2023-09-20 | ||
| Enamine | EN300-176527-0.1g |
6-chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride |
1062197-07-2 | 0.1g |
$678.0 | 2023-09-20 | ||
| Enamine | EN300-176527-0.25g |
6-chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride |
1062197-07-2 | 0.25g |
$708.0 | 2023-09-20 | ||
| Enamine | EN300-176527-0.5g |
6-chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride |
1062197-07-2 | 0.5g |
$739.0 | 2023-09-20 | ||
| Enamine | EN300-176527-1.0g |
6-chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride |
1062197-07-2 | 1g |
$770.0 | 2023-05-26 | ||
| Enamine | EN300-176527-2.5g |
6-chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride |
1062197-07-2 | 2.5g |
$1509.0 | 2023-09-20 | ||
| Enamine | EN300-176527-5.0g |
6-chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride |
1062197-07-2 | 5g |
$2235.0 | 2023-05-26 | ||
| Enamine | EN300-176527-10.0g |
6-chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride |
1062197-07-2 | 10g |
$3315.0 | 2023-05-26 | ||
| Enamine | EN300-176527-1g |
6-chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride |
1062197-07-2 | 1g |
$770.0 | 2023-09-20 | ||
| Enamine | EN300-176527-5g |
6-chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride |
1062197-07-2 | 5g |
$2235.0 | 2023-09-20 |
6-chloro-3-(hydroxyimino)methylpyridin-2-amine hydrochloride Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 6-chloro-3-(hydroxyimino)methylpyridin-2-amine hydrochloride
Introduction to 6-chloro-3-(hydroxyimino)methylpyridin-2-amine hydrochloride (CAS No. 1062197-07-2)
6-chloro-3-(hydroxyimino)methylpyridin-2-amine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1062197-07-2, is a significant compound in the realm of pharmaceutical chemistry and biochemistry. This compound belongs to the pyridine derivatives, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a chloro group, a hydroxyimino substituent, and an amine functional group, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemistry investigations.
The 6-chloro-3-(hydroxyimino)methylpyridin-2-amine hydrochloride molecule exhibits a complex interplay of electronic and steric effects that influence its interactions with biological targets. The chloro group at the 6-position of the pyridine ring introduces electrophilic characteristics, while the hydroxyimino moiety at the 3-position provides nucleophilic potential and participates in hydrogen bonding interactions. These features make the compound a versatile intermediate in the synthesis of more complex pharmacophores.
In recent years, there has been growing interest in pyridine-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that pyridine derivatives can modulate various enzymatic pathways and receptor interactions, making them promising candidates for drug development. Specifically, compounds with structural similarities to 6-chloro-3-(hydroxyimino)methylpyridin-2-amine hydrochloride have shown potential in inhibiting kinases, phosphodiesterases, and other enzymes involved in signaling pathways relevant to inflammation, cancer, and infectious diseases.
One of the most compelling aspects of 6-chloro-3-(hydroxyimino)methylpyridin-2-amine hydrochloride is its role as a building block in the synthesis of novel therapeutic agents. Researchers have leveraged its structural framework to develop inhibitors targeting specific disease-related pathways. For instance, modifications to the amine group have been explored to enhance binding affinity to protein targets, while alterations to the hydroxyimino moiety have been investigated for their ability to participate in covalent interactions with biomolecules.
The hydroxyimino functional group is particularly noteworthy due to its reactivity and ability to form stable adducts with various biological molecules. This property has been exploited in the development of probes for biochemical assays and in the design of drugs that rely on covalent binding mechanisms for prolonged activity. Additionally, the presence of a chloro substituent allows for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, expanding the synthetic possibilities for this compound.
Recent advancements in computational chemistry have further illuminated the potential of 6-chloro-3-(hydroxyimino)methylpyridin-2-amine hydrochloride as a lead compound. Molecular docking studies have identified its binding interactions with various protein targets, providing insights into its mechanism of action. These computational approaches have been complemented by experimental validations, where x-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the structure-activity relationships (SAR) of derivatives based on this scaffold.
The pharmaceutical industry has taken note of these findings, leading to increased investment in pyridine-based drug discovery programs. Several companies are currently exploring analogs of 6-chloro-3-(hydroxyimino)methylpyridin-2-amine hydrochloride with the aim of identifying next-generation therapeutics. Early clinical trials have shown promising results for some derivatives, particularly those targeting oncological and inflammatory diseases.
Beyond its therapeutic applications, 6-chloro-3-(hydroxyimino)methylpyridin-2-amine hydrochloride also serves as an important tool in academic research. Its unique chemical properties make it a valuable substrate for studying reaction mechanisms and developing new synthetic methodologies. Additionally, it has been used as a reference compound in high-throughput screening campaigns to identify novel bioactive molecules from large libraries.
The synthesis of 6-chloro-3-(hydroxyimino)methylpyridin-2-amine hydrochloride presents both challenges and opportunities for synthetic chemists. The need for high-purity intermediates and efficient synthetic routes has driven innovation in synthetic methodologies. Recent reports highlight novel catalytic systems and green chemistry approaches that have improved both yield and scalability for key steps in its preparation.
In conclusion,6-chloro-3-(hydroxyimino)methylpyridin-2-amine hydrochloride (CAS No. 1062197-07-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its rich history in medicinal chemistry, make it a cornerstone molecule for drug discovery efforts aimed at treating a variety of human diseases. As research continues to uncover new applications and synthetic strategies for this compound, its importance is likely to grow further.
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